A Comprehensive Technical Guide to the Chemical Properties of 2-Hydrazinylisonicotinic Acid and its Analogue, Isonicotinic Acid Hydrazide
A Comprehensive Technical Guide to the Chemical Properties of 2-Hydrazinylisonicotinic Acid and its Analogue, Isonicotinic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 2-hydrazinylisonicotinic acid. Due to the limited availability of specific experimental data for 2-hydrazinylisonicotinic acid, this document leverages extensive information on the closely related and well-characterized compound, isonicotinic acid hydrazide (isoniazid), as a primary reference. The data presented for isonicotinic acid hydrazide offers valuable insights and a comparative baseline for researchers working with 2-hydrazinylisonicotinic acid and other derivatives.
Physicochemical Properties
The fundamental physicochemical properties of 2-hydrazinylisonicotinic acid and isonicotinic acid hydrazide are summarized below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.
| Property | 2-Hydrazinylisonicotinic Acid | Isonicotinic Acid Hydrazide (Isoniazid) |
| Molecular Formula | C₆H₇N₃O₂[1] | C₆H₇N₃O[2][3][4][5] |
| Molecular Weight | 153.14 g/mol [1] | 137.14 g/mol [2][4][5][6] |
| CAS Number | 887589-25-5[1] | 54-85-3[2][3] |
| Appearance | Solid[1] | White to off-white crystalline powder[2][3][7] |
| Melting Point | Not available | 170-174 °C[2][3][4][7] |
| Solubility | Not available | Water: 140 mg/mL (25 °C)[4][6][8]; Alcohol: Soluble[4][6]; Ether, Benzene: Practically insoluble[6] |
| logP | Not available | -0.7[6][9] |
| pKa | Not available | 1.82 (at 20 °C)[10] |
| Storage | Inert atmosphere, 2-8°C[2] | Room temperature, in a dry, cool, and well-ventilated place[9] |
Spectroscopic Data
Detailed spectroscopic data is essential for the structural elucidation and purity assessment of 2-hydrazinylisonicotinic acid and its analogues.
Mass Spectrometry
The mass spectrum of isonicotinic acid hydrazide shows characteristic fragmentation patterns.
| Compound | Key Mass Spectral Peaks (m/z) |
| Isonicotinic Acid Hydrazide | 137 (M+), 106, 78[5][10] |
Infrared (IR) Spectroscopy
The IR spectrum of isonicotinic acid hydrazide reveals the presence of key functional groups. A reference spectrum is available and conforms to the expected structure[3][11].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Synthesis of Isonicotinic Acid Hydrazide
A common and efficient method for the synthesis of isonicotinic acid hydrazide involves the reaction of an isonicotinate ester or isonicotinamide with hydrazine hydrate.
Materials:
-
Isonicotinamide
-
Hydrazine hydrate
-
C1 to C3 alcohol (e.g., methanol, ethanol)
-
Reflux apparatus
-
Distillation apparatus
Procedure:
-
Dissolve isonicotinamide in a suitable C1 to C3 alcohol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours.
-
After the reaction is complete, distill off the alcohol to isolate the crude product.
-
The resulting solid can be further purified by recrystallization.
This process is reported to yield isonicotinic acid hydrazide in high purity (>99%) and yield (>95%)[14][15][16].
Analytical Methods for Quantification
Several analytical methods are available for the determination of isonicotinic acid hydrazide in various matrices.
-
Titrimetric Methods: Direct titration with N-bromosuccinimide or potassium bromate can be used for quantification[17][18][19][20].
-
Spectrophotometric Methods: UV-Vis spectrophotometry can be employed for the determination of isonicotinic acid hydrazide, often after a derivatization step[21].
-
High-Performance Liquid Chromatography (HPLC): HPLC methods provide a sensitive and specific means of quantifying isonicotinic acid hydrazide and its metabolites in biological fluids and pharmaceutical formulations[10].
Biological Activity and Signaling Pathways
Isonicotinic acid hydrazide is a cornerstone in the treatment of tuberculosis. Its mechanism of action involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical. This radical then covalently adducts with NAD(H), and the resulting complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall[1][22].
The following diagram illustrates the activation and mechanism of action of isonicotinic acid hydrazide.
Caption: Activation and inhibitory pathway of Isonicotinic Acid Hydrazide.
Logical Workflow for Synthesis and Analysis
The following diagram outlines a general workflow for the synthesis and subsequent analysis of isonicotinic acid hydrazide, which can be adapted for 2-hydrazinylisonicotinic acid.
Caption: General workflow for synthesis and analysis.
References
- 1. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Isonicotinic acid hydrazide, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Isonicotinic acid hydrazide, 99% | Fisher Scientific [fishersci.ca]
- 5. Isoniazid [webbook.nist.gov]
- 6. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isonicotinic Acid Hydrazide | 54-85-3 | TCI AMERICA [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. spectrabase.com [spectrabase.com]
- 12. NICOTINIC ACID HYDRAZIDE(553-53-7) 1H NMR spectrum [chemicalbook.com]
- 13. NICOTINIC ACID HYDRAZIDE(553-53-7) IR Spectrum [chemicalbook.com]
- 14. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 15. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 16. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 17. tandfonline.com [tandfonline.com]
- 18. scribd.com [scribd.com]
- 19. deepdyve.com [deepdyve.com]
- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 21. atsjournals.org [atsjournals.org]
- 22. wjbphs.com [wjbphs.com]
